molecular formula C12H16F2N2O2S B13932997 2-(4,4-Difluoropiperidin-1-yl)-5-(methylsulfonyl)aniline

2-(4,4-Difluoropiperidin-1-yl)-5-(methylsulfonyl)aniline

Cat. No.: B13932997
M. Wt: 290.33 g/mol
InChI Key: HMJQDLTVFMMWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine is a chemical compound with a unique structure that includes a piperidine ring substituted with two fluorine atoms and a benzenamine moiety with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting appropriate starting materials under controlled conditions to introduce the difluoro substituents.

    Attachment of the Benzenamine Moiety: The benzenamine moiety is then attached to the piperidine ring through a series of reactions that may involve nucleophilic substitution or other suitable methods.

    Introduction of the Methylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzenamine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4-Difluoro-1-piperidyl)aniline: This compound shares the piperidine ring with difluoro substituents but differs in the functional groups attached to the benzenamine moiety.

    2-fluoro QMPSB: Another related compound with a similar piperidine ring structure but different substituents.

Uniqueness

2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine is unique due to the specific combination of functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions and applications that may not be achievable with similar compounds.

Properties

Molecular Formula

C12H16F2N2O2S

Molecular Weight

290.33 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-5-methylsulfonylaniline

InChI

InChI=1S/C12H16F2N2O2S/c1-19(17,18)9-2-3-11(10(15)8-9)16-6-4-12(13,14)5-7-16/h2-3,8H,4-7,15H2,1H3

InChI Key

HMJQDLTVFMMWDL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)(F)F)N

Origin of Product

United States

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